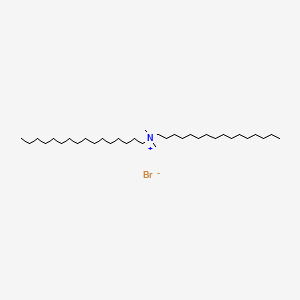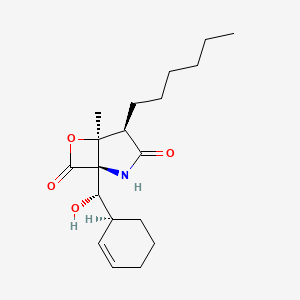
3-Morpholinosydnonimine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholinosydnonimine hydrochloride, also known as Linsidomine hydrochloride, is a chemical compound with the molecular formula C6H10N4O2·HCl and a molecular weight of 206.63 g/mol . It is a potent vasodilator and inhibitor of platelet aggregation, and it releases nitric oxide spontaneously when in solution . This compound is widely used in scientific research due to its ability to generate reactive oxygen species and reactive nitrogen species, making it a valuable tool for studying oxidative and nitrosative stress .
Preparation Methods
The synthesis of 3-Morpholinosydnonimine hydrochloride involves the reaction of morpholine with nitrous acid to form the sydnone imine structure. The reaction conditions typically include an acidic environment to facilitate the formation of the sydnone ring . Industrial production methods may involve the use of large-scale reactors and controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
3-Morpholinosydnonimine hydrochloride undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine derivative under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include molecular oxygen, reducing agents, and nucleophiles. The major products formed from these reactions are peroxynitrite, amine derivatives, and substituted sydnone imines .
Scientific Research Applications
3-Morpholinosydnonimine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Morpholinosydnonimine hydrochloride involves the spontaneous release of nitric oxide and superoxide anion when in solution . These reactive species activate guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels . The elevated cGMP levels result in vasodilation and inhibition of platelet aggregation . Additionally, the compound induces oxidative and nitrosative stress, which can lead to cellular apoptosis and necrosis .
Comparison with Similar Compounds
3-Morpholinosydnonimine hydrochloride is unique due to its ability to generate both nitric oxide and superoxide anion, which form peroxynitrite under physiological conditions . Similar compounds include:
S-Nitroso-N-acetyl-DL-penicillamine: Another nitric oxide donor, but it does not generate superoxide anion.
S-Nitrosoglutathione: A nitric oxide donor with antioxidant properties, lacking the ability to generate superoxide anion.
Molsidomine: The parent compound of this compound, which also releases nitric oxide but with different pharmacokinetic properties.
These comparisons highlight the unique dual-generation of reactive species by this compound, making it a valuable tool in research.
Properties
Molecular Formula |
C6H11ClN4O2 |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine;hydrochloride |
InChI |
InChI=1S/C6H10N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5,7H,1-4H2;1H |
InChI Key |
NCGICGYLBXGBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1[N+]2=CC(=N)O[N-]2.Cl |
Synonyms |
3-morpholino-sydnonimine 3-morpholino-sydnonimine monohydrochloride 3-morpholinosydnonimine hydrochloride 3-morpholinosydnonimine N-ethylcarbamide 3-morpholinosydonimine 5-amino-3-(4-morpholinyl)-1,2,3-oxadiazolium Corvasal CV 664 CV-664 linsidomine N-morpholino sydnonimine SIN-1 morpholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl]-2-hydroxypropoxy}benzamide](/img/structure/B1242277.png)
![[7-Hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242278.png)


![1-(4-nitrophenyl)ethyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate](/img/structure/B1242286.png)
![2-(Naphthalen-1-ylamino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B1242289.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1242290.png)

![methyl 5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylate](/img/structure/B1242292.png)
![(1s,2s,3s,5r,6s)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1242295.png)

![5-Methylidenespiro[cyclopentane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-1-one](/img/structure/B1242299.png)

